Cas no 216394-07-9 ((1S,2S)-2-(Benzyloxy)cyclohexanamine)

(1S,2S)-2-(Benzyloxy)cyclohexanamine is a chiral compound featuring a benzyloxy substituent on a cyclohexanamine backbone. This compound is highly valued for its specificity in chemical reactions due to its enantiomerically pure nature. Its structural features make it suitable for applications requiring high purity and selectivity, such as in pharmaceuticals and organic synthesis.
(1S,2S)-2-(Benzyloxy)cyclohexanamine structure
216394-07-9 structure
Product Name:(1S,2S)-2-(Benzyloxy)cyclohexanamine
CAS No:216394-07-9
MF:C13H19NO
MW:205.296063661575
MDL:MFCD01075753
CID:66948
PubChem ID:329760410
Update Time:2025-07-22

(1S,2S)-2-(Benzyloxy)cyclohexanamine Chemical and Physical Properties

Names and Identifiers

    • (1S,2S)-2-(Benzyloxy)cyclohexanamine
    • (1S,2S)-(+)-1-Amino-2-benzyloxycyclohexane~(1S-trans)-(+)-2-(Phenylmethoxy)cyclohexanamine
    • (1S-trans)-2-(Phenylmethoxy)cyclohexaneamine
    • (1S,2S)-(+)-2-Benzyloxycyclohexylamine
    • (1S,2S)-trans-2-Benzyloxy-cyclohexylamine
    • (1S,2S)-1-Amino-2-benzyloxycyclohexane
    • AK-81448
    • AM62760
    • ANW-57502
    • CTK8B7506
    • SureCN354312
    • WTI-10231
    • (1S,2S)-(+)-1-Amino-2-benzyloxycyclohexane
    • DTXSID10474551
    • (1S, 2S)-2-benzyloxy-cyclohexylamine
    • SCHEMBL354312
    • Cyclohexanamine, 2-(phenylmethoxy)-, (1S,2S)-
    • J-014199
    • (1S,2S)-2-phenylmethoxycyclohexan-1-amine
    • 216394-07-9
    • MFCD01075753
    • NTHNRYLIXJZHRZ-STQMWFEESA-N
    • (1S,2S)-2-benzyloxy-cyclohexylamine
    • FS-3601
    • (1S,2S)-trans-2-Benzyloxycyclohexylamine, ChiPros(R), produced by BASF, 99%
    • CS-0077159
    • (1S,2S)-2-(benzyloxy)cyclohexylamine
    • (1S, 2S)-2-phenylmethoxycyclohexan-1-amine
    • (1S,2S)-trans-2-Benzyloxycyclohexylamine, 96%
    • (1S,2S)-2-(benzyloxy)cyclohexan-1-amine
    • (1S-trans)-2-(Phenylmethoxy) cyclohexaminetaneamine
    • AKOS016842842
    • (1s,2s)-2-benzyloxycyclohexylamine
    • MDL: MFCD01075753
    • Inchi: 1S/C13H19NO/c14-12-8-4-5-9-13(12)15-10-11-6-2-1-3-7-11/h1-3,6-7,12-13H,4-5,8-10,14H2/t12-,13-/m0/s1
    • InChI Key: NTHNRYLIXJZHRZ-STQMWFEESA-N
    • SMILES: O(CC1C=CC=CC=1)[C@H]1CCCC[C@@H]1N
    • BRN: 8981794

Computed Properties

  • Exact Mass: 205.14700
  • Monoisotopic Mass: 205.146664230g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 15
  • Rotatable Bond Count: 3
  • Complexity: 177
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 2
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Surface Charge: 0
  • Tautomer Count: nothing
  • XLogP3: 2
  • Topological Polar Surface Area: 35.2Ų

Experimental Properties

  • Color/Form: Colorless liquid with odor similar to amine
  • Density: 1.02
  • Boiling Point: 306.1℃ at 760 mmHg
  • Flash Point: >110℃(230℉)(lit.)
  • Refractive Index: 1.5275
  • PSA: 35.25000
  • LogP: 3.17340
  • Sensitiveness: Air Sensitive
  • Solubility: No mixing or difficult mixing

(1S,2S)-2-(Benzyloxy)cyclohexanamine Security Information

  • Symbol: GHS07
  • Signal Word:Warning
  • Hazard Statement: H302-H315-H319-H335
  • Warning Statement: P261-P305+P351+P338
  • Hazardous Material transportation number:UN 2735
  • WGK Germany:3
  • Hazard Category Code: 22-36/37/38
  • Safety Instruction: S26-S36/37/39-S45
  • Hazardous Material Identification: Xn
  • HazardClass:8
  • PackingGroup:III
  • Storage Condition:2-8°C
  • Packing Group:III
  • Hazard Level:8
  • Risk Phrases:R34
  • Packing Group:III
  • Safety Term:8

(1S,2S)-2-(Benzyloxy)cyclohexanamine Pricemore >>

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(1S,2S)-2-(Benzyloxy)cyclohexanamine Suppliers

Amadis Chemical Company Limited
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(CAS:216394-07-9)(1S,2S)-2-(Benzyloxy)cyclohexanamine
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Purity:99%
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Tiancheng Chemical (Jiangsu) Co., Ltd
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(CAS:216394-07-9)(1S,2S)-(+)-2-苄氧基环己胺
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Purity:99%
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Additional information on (1S,2S)-2-(Benzyloxy)cyclohexanamine

Chemical Profile of (1S,2S)-2-(Benzyloxy)cyclohexanamine (CAS No. 216394-07-9)

CAS No. 216394-07-9 refers to a specific chiral amine derivative, (1S,2S)-2-(Benzyloxy)cyclohexanamine, which has garnered significant attention in the field of pharmaceutical chemistry due to its unique structural and functional properties. This compound belongs to the class of cyclohexylamine derivatives, characterized by a benzyloxy substituent at the 2-position and a specific stereochemical configuration at the 1 and 2 positions of the cyclohexane ring. The stereochemistry of this molecule is particularly noteworthy, as the (1S,2S) configuration imparts distinct interactions with biological targets, making it a valuable scaffold for drug discovery and development.

The synthesis of (1S,2S)-2-(Benzyloxy)cyclohexanamine involves multi-step organic transformations, typically starting from commercially available cyclohexanone derivatives. The introduction of the benzyloxy group at the 2-position is achieved through nucleophilic substitution reactions, often employing benzyl halides or benzyl tosylates in the presence of appropriate bases. The stereochemical integrity at the 1 and 2 positions is maintained through carefully controlled reaction conditions, including the use of chiral auxiliaries or asymmetric catalysis. Recent advances in asymmetric synthesis have enabled more efficient and scalable production methods for this compound, enhancing its accessibility for research applications.

In the realm of medicinal chemistry, (1S,2S)-2-(Benzyloxy)cyclohexanamine has been explored as a potential pharmacophore in several therapeutic areas. Its structural features make it a promising candidate for modulating enzyme activity and receptor binding. For instance, the benzyloxy group can serve as a hinge-binding motif in protein-protein interactions, while the cyclohexylamine moiety provides a flexible scaffold that can adapt to various binding pockets. The (1S,2S) configuration has been shown to enhance binding affinity and selectivity by optimizing spatial orientation relative to biological targets.

Recent studies have highlighted the utility of (1S,2S)-2-(Benzyloxy)cyclohexanamine in developing novel therapeutic agents. One notable area of interest is its potential as an intermediate in the synthesis of kinase inhibitors. Kinases are critical enzymes involved in numerous cellular signaling pathways, and their dysregulation is implicated in various diseases, including cancer. By leveraging the structural flexibility of (1S,2S)-2-(Benzyloxy)cyclohexanamine, researchers have designed molecules that selectively inhibit aberrant kinase activity without affecting normal cellular processes. Preliminary computational studies suggest that this compound can adopt multiple conformations that are favorable for binding to kinase active sites.

Another emerging application of (1S,2S)-2-(Benzyloxy)cyclohexanamine is in the development of neuroprotective agents. Neurodegenerative diseases such as Alzheimer's and Parkinson's are characterized by progressive neuronal dysfunction and death. The ability of (1S,2S)-2-(Benzyloxy)cyclohexanamine to interact with specific neural receptors has led to investigations into its potential role in modulating neurotransmitter release and receptor activity. Animal models have demonstrated promising results in reducing oxidative stress and neuroinflammation, suggesting that this compound may contribute to protecting against neurodegenerative damage.

The chemical properties of (1S,2S)-2-(Benzyloxy)cyclohexanamine also make it a valuable tool for biochemical research. Its stability under various reaction conditions allows for its use in complex synthetic schemes and mechanistic studies. Additionally, its well-defined stereochemistry facilitates structural-activity relationship (SAR) studies, enabling researchers to fine-tune its pharmacological profile by introducing subtle modifications. The compound's solubility profile also makes it suitable for formulation into diverse delivery systems, including oral and intravenous formulations.

In conclusion,(1S,2S)-2-(Benzyloxy)cyclohexanamine (CAS No. 216394-07-9) represents a significant advancement in pharmaceutical chemistry due to its unique structural features and versatile applications. Its synthesis has been refined through modern organic methodologies, ensuring high enantiomeric purity and scalability. The compound's potential as a pharmacophore in drug discovery spans multiple therapeutic areas, with particular promise in oncology and neurology. As research continues to uncover new biological targets and mechanisms,(1S,2S)-2-(Benzyloxy)cyclohexanamine is poised to play an increasingly important role in developing next-generation therapeutics.

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Amadis Chemical Company Limited
(CAS:216394-07-9)(1S,2S)-2-(Benzyloxy)cyclohexanamine
A905076
Purity:99%
Quantity:25g
Price ($):513.0
Email
Tiancheng Chemical (Jiangsu) Co., Ltd
(CAS:216394-07-9)(1S,2S)-(+)-2-苄氧基环己胺
LE5485125
Purity:99%
Quantity:25KG,200KG,1000KG
Price ($):Inquiry
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